ASC-JM-17 is a synthetic analog of curcumin, specifically designed to enhance metabolic stability and bioavailability. Its chemical structure is characterized by the formula and it is known for its unique arrangement of functional groups that contribute to its biological activity. The compound exhibits a complex structure featuring multiple methoxy phenyl groups and a cyclobutylmethyl moiety, which are crucial for its interaction with biological targets .
The primary biological activity of ASC-JM-17 is its role as an activator of nuclear factor erythroid 2-related factor 1 and 2 (Nrf1 and Nrf2), which are critical transcription factors involved in cellular defense mechanisms against oxidative stress. ASC-JM-17 enhances the expression of various antioxidant enzymes, including heme oxygenase-1 and NAD(P)H dehydrogenase (quinone 1), thereby improving cellular resilience to oxidative damage . Additionally, it activates the heat shock response through heat shock factor 1, promoting the expression of heat shock proteins that assist in protein folding and degradation .
The synthesis of ASC-JM-17 involves several steps, beginning with the preparation of key intermediates followed by coupling reactions to form the final compound. A typical synthesis route includes:
This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product .
ASC-JM-17 has potential applications in therapeutic contexts, particularly in neurodegenerative diseases characterized by oxidative stress and protein misfolding. Its ability to activate protective pathways makes it a candidate for treating conditions like spinal bulbar muscular atrophy and other disorders linked to polyglutamine toxicity . Furthermore, its antioxidant properties could be leveraged in formulations aimed at reducing oxidative damage in various tissues.
Studies have demonstrated that ASC-JM-17 interacts with several cellular pathways by modulating the activity of transcription factors like Nrf2 and Hsf1. These interactions lead to enhanced expression of proteasome subunits and antioxidant enzymes, which are pivotal for cellular homeostasis under stress conditions . Additionally, knockdown experiments have shown that inhibiting Nrf2 significantly reduces the protective effects conferred by ASC-JM-17 against oxidative stress, underscoring its mechanism of action .
Several compounds share structural similarities with ASC-JM-17, each exhibiting unique properties:
| Compound Name | Structure Similarities | Unique Properties |
|---|---|---|
| ASC-J9 | Similar curcumin analog | Lower metabolic stability |
| Curcumin | Core curcuminoid structure | Well-studied antioxidant |
| Resveratrol | Polyphenolic structure | Known for anti-inflammatory effects |
| Quercetin | Flavonoid backbone | Potent antioxidant but different mechanism |
ASC-JM-17 stands out due to its enhanced metabolic stability and specific activation of Nrf1 and Nrf2 pathways compared to these similar compounds. This unique profile positions it as a promising candidate for further research in therapeutic applications targeting oxidative stress-related diseases .
Asc-JM-17, also known as (1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione, is a synthetic small-molecule curcumin analog. Its systematic IUPAC name reflects its structural complexity, which includes two 3,4-dimethoxyphenyl groups, a cyclobutylmethyl substituent, and a conjugated dienone backbone. The compound’s molecular formula is C₂₈H₃₂O₆, with a molar mass of 464.56 g/mol.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₃₂O₆ |
| CAS Registry Number | 1039760-91-2 |
| SMILES Notation | COC1=CC=C(\C=C\C(=O)C(CC2CCC2)C(=O)\C=C\C2=CC=C(OC)C(OC)=C2)C=C1OC |
| Classification | Small-molecule diketone derivative |
Asc-JM-17 belongs to the family of curcuminoids, distinguished by its methoxy-substituted aromatic rings and a cyclobutylmethyl group that enhances metabolic stability compared to natural curcumin.
Asc-JM-17 emerged from systematic efforts to address the pharmacokinetic limitations of curcumin, such as poor bioavailability and rapid metabolism. Early research identified curcumin’s antioxidant and anti-inflammatory properties but highlighted the need for structurally optimized analogs.
The compound’s development bridged academic research and industrial pharmacology, with Allianz Pharmascience Ltd. advancing it through preclinical trials.
Asc-JM-17 shares a β-diketone core with natural curcumin but incorporates strategic modifications to enhance stability and target specificity:
| Feature | Curcumin | Asc-JM-17 |
|---|---|---|
| Aromatic Rings | Two 4-hydroxy-3-methoxyphenyl groups | Two 3,4-dimethoxyphenyl groups |
| Central Chain | Conjugated heptadienone | Conjugated heptadienone with cyclobutylmethyl at C4 |
| Key Functional Groups | Phenolic -OH, β-diketone | Methoxy -OCH₃, β-diketone, cyclobutylmethyl |
Asc-JM-17 is synthesized via a multi-step process:
This structural optimization enables Asc-JM-17 to activate Nrf2-dependent antioxidant response elements (AREs) 10-fold more potently than curcumin in neuronal cells.
Asc-JM-17 modulates multiple proteostasis pathways:
Asc-JM-17 functions as a potent dual activator of both Nuclear Factor Erythroid 2-Related Factor 1 (Nrf1) and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), two critical transcription factors belonging to the cap and collar family of basic leucine zipper proteins [1] [4]. The compound activates these pathways through distinct mechanisms that do not involve oxidative stress induction, as demonstrated by protein oxidation assays showing no global oxidative damage following treatment [1].
The activation of Nrf1 by Asc-JM-17 occurs through proteolytic cleavage of the full-length endoplasmic reticulum-associated form, releasing a smaller 75-kilodalton fragment that translocates to the nucleus [1]. This process can be detected using specific antibodies that recognize different epitopes in Nrf1, with the C-19 antibody detecting both full-length and cleaved forms, while the H-285 antibody preferentially recognizes the active cleaved form [1].
For Nrf2 activation, Asc-JM-17 promotes stabilization and nuclear translocation of the transcription factor by interfering with Keap1-mediated degradation [1]. Under basal conditions, Nrf2 activity is repressed by Keap1, which mediates ubiquitin-dependent degradation in the cytoplasm. Asc-JM-17 treatment disrupts this negative regulation, leading to Nrf2 accumulation in the nucleus where it can bind to Antioxidant Response Elements and activate target gene expression [1].
| Pathway Component | Mechanism | Activation Method |
|---|---|---|
| Nrf1 | Proteolytic cleavage | Endoplasmic reticulum release and nuclear translocation |
| Nrf2 | Stabilization | Keap1 interference and cytoplasmic-to-nuclear translocation |
| Nuclear localization | Transcriptional activation | Antioxidant Response Element binding |
The Antioxidant Response Element (ARE) serves as the primary regulatory sequence through which Asc-JM-17 exerts its transcriptional effects [1]. Using a reporter assay containing four copies of an Antioxidant Response Element upstream of the firefly luciferase open reading frame, researchers demonstrated that Asc-JM-17 increases reporter activity at considerably lower concentrations than other known activators of the antioxidant pathway, including the parent compound curcumin and dimethyl fumarate [1].
The compound demonstrates dose-dependent activation of Antioxidant Response Element-driven transcription, with effective concentrations ranging from 0.3 to 5 micromolar [5]. This enhanced potency reflects the optimized chemical structure of Asc-JM-17, which features multiple methoxy phenyl groups and a cyclobutylmethyl moiety that contribute to its superior biological activity compared to natural curcumin .
Antioxidant Response Element activation by Asc-JM-17 coordinates the expression of multiple cytoprotective genes simultaneously, creating a comprehensive cellular defense network. The transcriptional response encompasses genes involved in antioxidant defense, detoxification, and protein quality control, establishing a robust protective mechanism against various cellular stressors [1].
One of the most significant downstream effects of Nrf1 activation by Asc-JM-17 is the induction of proteasome subunit expression [1]. The compound increases the expression of multiple proteasome components, including subunits of the 20S proteolytic core (Psma4, Psmb1, and Psmb5) and the 19S regulatory particle (Psmc1 and Psmd14) [1]. Additionally, Asc-JM-17 enhances expression of Psme1, a constituent of the 11S regulatory cap that forms part of the immunoproteasome, suggesting the compound may induce structural rearrangements of proteasome complexes [1].
The proteasome subunit induction directly correlates with enhanced proteolytic function. Catalytic activity assays demonstrate that Asc-JM-17 treatment significantly increases chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome [1]. This enhanced proteasome activity is specifically mediated through Nrf1, as RNA interference-mediated suppression of Nrf1, but not Nrf2, abolishes the induction of proteasome subunits [1].
| Proteasome Component | Subunit Examples | Functional Impact |
|---|---|---|
| 20S Proteolytic Core | Psma4, Psmb1, Psmb5 | Enhanced proteolytic capacity |
| 19S Regulatory Particle | Psmc1, Psmd14 | Improved substrate recognition and processing |
| 11S Regulatory Cap | Psme1 | Structural proteasome reorganization |
The functional significance of proteasome enhancement becomes evident in the context of protein degradation. Asc-JM-17 treatment results in accelerated clearance of both normal and polyglutamine-expanded androgen receptor variants through the ubiquitin-proteasome system [1]. This enhanced degradation can be blocked by the specific proteasome inhibitor epoxomicin, confirming the proteasome-dependent nature of the effect [1].
Asc-JM-17 activates Heat Shock Factor 1 (Hsf1), the primary transcription factor mediating the heat shock response [1]. This activation occurs through mechanisms that enhance Hsf1 trimerization and nuclear translocation, leading to increased expression of molecular chaperones that assist in protein folding and quality control [1].
The compound demonstrates potent induction of Heat Shock Factor 1 activity using a luciferase reporter driven by heat shock elements [1]. This transcriptional activation results in augmented expression of multiple heat shock proteins and co-chaperones in cell culture systems, including Hsp70, Hsp40, Hsp25, Hsp90, and Hop [1]. The induction of these molecular chaperones is entirely dependent on Heat Shock Factor 1 function, as RNA interference-mediated silencing of Hsf1 completely abolishes the heat shock protein induction by Asc-JM-17 [1].
Heat Shock Factor 1 activation by Asc-JM-17 contributes to cellular proteostasis through multiple mechanisms. The induced molecular chaperones assist in proper protein folding, prevent aggregation of misfolded proteins, and facilitate the targeting of abnormal proteins to degradation pathways [1]. In the context of polyglutamine diseases, Heat Shock Factor 1 overexpression reduces steady-state levels of full-length mutant androgen receptor and decreases aggregation of amino-terminal androgen receptor fragments containing expanded polyglutamine tracts [1].
However, genetic studies in Drosophila melanogaster reveal that while Heat Shock Factor 1 activation contributes to the overall protective effects of Asc-JM-17, it is not essential for the compound's therapeutic efficacy [1]. Knockdown of the Drosophila Heat Shock Factor 1 ortholog does not prevent the protective effects of Asc-JM-17 against mutant androgen receptor-induced toxicity, suggesting that the Nuclear Factor Erythroid 2-Related Factor 1 and Nuclear Factor Erythroid 2-Related Factor 2 pathways are the primary mediators of the compound's beneficial effects [1].
The modulation of androgen receptor function represents a key therapeutic target for Asc-JM-17, particularly in the context of spinal and bulbar muscular atrophy [1]. The compound affects androgen receptor through multiple interconnected mechanisms that collectively reduce the accumulation and toxicity of polyglutamine-expanded variants.
Asc-JM-17 treatment significantly reduces steady-state levels of both normal and polyglutamine-expanded androgen receptor variants in the presence of dihydrotestosterone [1]. This reduction in protein levels is accompanied by decreased transcriptional activity of the androgen receptor in luciferase-based transactivation assays [1]. The compound demonstrates superior efficacy compared to related curcumin analogs, effectively reducing mutant androgen receptor protein at lower concentrations than the predecessor compound ASC-J9 [1].
Protein turnover experiments using cycloheximide to block new protein synthesis reveal that Asc-JM-17 significantly reduces the half-life of polyglutamine-expanded androgen receptor compared to vehicle control [1]. This accelerated degradation is mediated through the ubiquitin-proteasome system, as evidenced by increased ubiquitylation of the androgen receptor and the ability of the proteasome inhibitor epoxomicin to block the Asc-JM-17-induced clearance [1].
The polyglutamine expansion in the androgen receptor creates unique challenges for cellular protein quality control systems [1]. Asc-JM-17 specifically targets these expanded proteins through mechanisms that enhance their recognition, processing, and degradation by cellular proteostasis machinery.
The compound's effectiveness against polyglutamine-expanded androgen receptor variants is demonstrated across multiple experimental systems. In primary fibroblasts derived from spinal and bulbar muscular atrophy patients carrying 68 CAG repeats, Asc-JM-17 treatment results in substantial reduction of mutant protein levels [1]. This effect is observed both in the presence and absence of androgen receptor ligands, indicating that the compound's action is not dependent on hormone-mediated androgen receptor activation [1].
Mechanistic studies reveal that polyglutamine expansion creates conformational changes in the androgen receptor that make it more susceptible to Asc-JM-17-induced degradation [1]. The expanded polyglutamine tract appears to expose cryptic degradation signals or create structural instability that is recognized by the enhanced proteasome activity induced by the compound [1].
In Drosophila melanogaster models expressing full-length human androgen receptor with 52 glutamine repeats, Asc-JM-17 treatment prevents the dihydrotestosterone-dependent eye degeneration phenotype [1]. This protection extends to neuronal toxicity, as demonstrated by improved viability of flies with pan-neuronal expression of the expanded androgen receptor [1].
The ubiquitin-proteasome system represents the primary mechanism through which Asc-JM-17 promotes clearance of polyglutamine-expanded androgen receptor [1]. The compound enhances this system through multiple coordinated mechanisms that increase both the efficiency of protein ubiquitylation and the capacity of proteasome-mediated degradation.
Asc-JM-17 treatment results in increased ubiquitylation of androgen receptor variants, as demonstrated by immunoprecipitation experiments followed by anti-ubiquitin Western blotting [1]. This enhanced ubiquitylation likely reflects both increased activity of ubiquitin-conjugating enzymes and improved recognition of the androgen receptor as a degradation substrate [1].
The enhanced proteasome activity induced by Asc-JM-17 through Nuclear Factor Erythroid 2-Related Factor 1 activation creates a complementary mechanism for improved protein clearance [1]. The increased expression of proteasome subunits and enhanced catalytic activities across all three proteolytic sites (chymotrypsin-like, trypsin-like, and caspase-like) provide greater capacity for processing ubiquitylated substrates [1].
| Ubiquitin-Proteasome System Component | Asc-JM-17 Effect | Functional Consequence |
|---|---|---|
| Protein Ubiquitylation | Enhanced conjugation | Improved substrate recognition |
| Proteasome Subunit Expression | Increased transcription | Greater proteolytic capacity |
| Catalytic Activity | Enhanced function | Accelerated protein degradation |
| Substrate Clearance | Reduced half-life | Decreased protein accumulation |